3-Chloropyrrolidine

Vue d'ensemble

Description

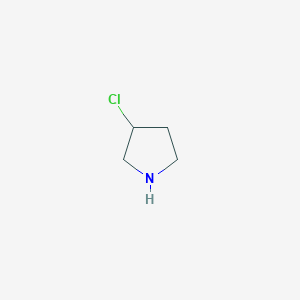

3-Chloropyrrolidine is a heterocyclic organic compound with the molecular formula C4H8ClN. It consists of a pyrrolidine ring substituted with a chlorine atom at the third position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with thionyl chloride, which introduces the chlorine atom at the desired position. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale batch reactors. The process involves the chlorination of pyrrolidine in the presence of a suitable catalyst and solvent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloropyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to pyrrolidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of substituted pyrrolidines.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of pyrrolidine.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Agents:

Recent studies have highlighted the potential of 3-chloropyrrolidine derivatives as alkylating agents. For instance, secondary 3-chloropiperidines, which are structurally related to this compound, have been shown to effectively alkylate DNA through the formation of bicyclic aziridinium ions. These compounds demonstrated significant activity in DNA cleavage assays, suggesting their potential as chemotherapeutic agents against cancer .

Drug Discovery:

The presence of chlorine in this compound modifies its electronic properties, making it a valuable building block in drug design. Its ability to participate in various chemical reactions enhances its utility in synthesizing new pharmaceutical compounds. The chlorinated pyrrolidines can be synthesized from simpler precursors, allowing for the exploration of structure-activity relationships in drug development.

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate in the synthesis of more complex molecules. It can be transformed into various derivatives through nucleophilic substitutions and ring expansion reactions. For example, it has been utilized in the synthesis of chiral N-heterocyclic diselenides and other nitrogen-containing compounds .

Ring Expansion Reactions:

Research has demonstrated that this compound can undergo ring expansion to form larger cyclic structures such as piperidines and azepanes. This transformation is facilitated by heating in the presence of strong bases like sodium hydroxide, yielding products with diverse functionalities that are useful in further synthetic applications .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Chloropyrrolidine involves its interaction with specific molecular targets. The chlorine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Pyrrolidine: The parent compound without the chlorine substitution.

3-Bromopyrrolidine: Similar structure with a bromine atom instead of chlorine.

3-Fluoropyrrolidine: Similar structure with a fluorine atom instead of chlorine.

Comparison:

Reactivity: 3-Chloropyrrolidine is more reactive than pyrrolidine due to the presence of the electronegative chlorine atom, which makes it more susceptible to nucleophilic substitution.

Biological Activity:

Applications: While all these compounds are used as building blocks in organic synthesis, this compound is particularly valued for its unique reactivity and the ability to form specific derivatives with desired properties.

Activité Biologique

3-Chloropyrrolidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a chlorine atom substituent, which plays a crucial role in its biological interactions. The presence of the chlorine atom enhances its binding affinity to various biological targets, influencing its pharmacological profile.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors in the body. It has been shown to act as an enzyme inhibitor and receptor modulator , particularly affecting neurotransmission and inflammatory pathways. The compound's structural features enable it to occupy active sites on enzymes, thereby inhibiting their catalytic activity. This property makes it a candidate for treating conditions such as neurodegenerative diseases and inflammation-related disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, it can inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate enzyme activity is attributed to its binding characteristics, which can prevent substrate interaction.

Neuropharmacological Effects

Studies have highlighted the potential of this compound in influencing central nervous system (CNS) disorders. Its interaction with neurotransmitter systems suggests that it may have applications in managing conditions such as anxiety and depression. The modulation of neurotransmitter release through enzyme inhibition could lead to therapeutic benefits in these areas.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated that administration of the compound resulted in reduced neuronal cell death and improved cognitive function in models of Alzheimer’s disease. This suggests that this compound may have potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties of this compound were evaluated using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced pro-inflammatory cytokine levels and inhibited the activation of NF-κB signaling pathways, indicating its potential use in treating inflammatory diseases.

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of inflammatory enzymes | |

| Neuroprotective | Reduced neuronal death in Alzheimer's models | |

| Anti-inflammatory | Decreased cytokine levels in LPS models |

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Binding | Occupies active sites on target enzymes | |

| Receptor Modulation | Influences neurotransmitter release |

Propriétés

IUPAC Name |

3-chloropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYCJOGGRXQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539611 | |

| Record name | 3-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-49-3 | |

| Record name | 3-Chloropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.